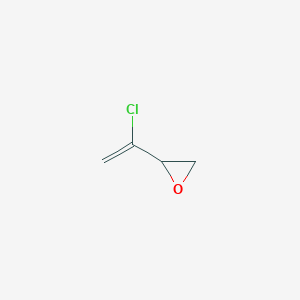
Niobium
Übersicht
Beschreibung
Niobium (Nb) is a transition metal that is widely used in laboratory experiments, industrial applications, and medical treatments. It is a soft, ductile, and malleable metal that is found in nature in its elemental form. Niobium has a range of interesting properties, including a high melting point, a low thermal conductivity, and a high electrical resistivity. It also has a low neutron absorption cross-section, making it a suitable material for use in nuclear reactors. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions of Niobium.
Wissenschaftliche Forschungsanwendungen
Superconducting Alloys
Niobium-based binary intermetallic compounds, particularly Nb3Sn , have been pivotal in developing superconducting applications for over 40 years. These alloys are integral in designing large magnets due to their mechanical and superconducting properties, which stem from their unique structural features . The crystal chemistry of these materials is crucial for understanding their material properties and their technological applications in high magnetic field technology.
Supercapacitors and Hybrid Ion Capacitors
Niobium-based nanomaterials and composites exhibit significant potential in the field of supercapacitors (SCs) and hybrid ion capacitors (HICs). Their unique crystal structure, rapid ion diffusion ability, excellent chemical durability, and high safety make them suitable for energy storage devices. Enhancing the conductivity of niobium pentoxide through doping or creating composites can improve the rate capability of these materials .
Medical Imaging Technology
In the medical field, niobium’s superconducting properties are utilized in magnetic resonance imaging (MRI) scanners. The superconducting magnets made from niobium alloys, such as those containing titanium and tin, are critical components that enable the high-resolution imaging capabilities of MRI machines .
Optoelectronics and Coatings
Niobium (V) Oxide finds applications in optoelectronic devices and optical coatings. Its properties are beneficial for various practical applications, including gas sensors, photocells, electrochromics, and photoelectrodes .
Catalysis
Niobium compounds, particularly niobium halides, serve as catalysts in certain chemical reactions. These compounds are often used as precursors for synthesizing pure niobium metal or other niobium compounds .
Hydrogen Storage
At elevated temperatures, niobium can react with hydrogen to form niobium hydride (NbH). This property is of interest for hydrogen storage applications, where niobium could potentially be used to store hydrogen in a solid-state form .
Quantum Computing
The superconducting properties of niobium are also being explored for applications in quantum computing. Niobium-based materials could play a role in the development of qubits, the fundamental building blocks of quantum computers .
Space Technology
Niobium’s high melting point and strength at high temperatures make it suitable for aerospace applications, including rocket nozzles and jet engine components. Its resistance to corrosion also contributes to its utility in the harsh conditions of space .
Wirkmechanismus
Target of Action
Niobium, also known as Columbium, is a transition metal that has been gaining popularity for its ability to cut charging times and fire risks in lithium-ion batteries for electric vehicles . It has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . It also shows excellent potential as a catalyst material for the production of fuels and chemicals from biomass sources .
Mode of Action
Niobium’s interaction with its targets is quite significant. For instance, in the formation of niobium oxide nanoparticles, upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xO] complexes form through the exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xO] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .
Biochemical Pathways
Niobium’s role in biochemical pathways is primarily seen in its application in the field of biomass transformation. Niobium-containing catalysts have been used for the conversion of different types of biomass . The activity of niobium oxyhydroxide and partially hydrophobized niobium oxyhydroxide in glycerol acetalization was related to that obtained on commercial niobium(V) oxide .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Niobium is limited. It’s known that niobium is a refractory metal, meaning it has a high melting point and is resistant to heat and wear . It’s also known to resist corrosion due to a thin coating of oxide that forms on all exposed surfaces .
Result of Action
The molecular and cellular effects of Niobium’s action are seen in its ability to form a stable oxide layer that prevents further oxidation . This property is particularly significant because it demonstrates Niobium’s propensity for passivation . In the formation of niobium oxide nanoparticles, structural defects appear upon further growth, and the presence of shear planes in the structure appears highly dependent on nanoparticle size .
Action Environment
Environmental factors can influence Niobium’s action, efficacy, and stability. For instance, Niobium’s corrosion resistance is enhanced when it forms a protective oxide layer, demonstrating its propensity for passivation . This property is particularly significant in environments where corrosion is a concern. Additionally, the radius and electronegativity of solute atoms are the main factors affecting the mechanism of dragging grain boundaries. The larger the difference in the radius and electronegativity between alloying elements and Fe, the better the dragging effect .
Eigenschaften
IUPAC Name |
niobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCVJGMIXFAOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052479 | |
| Record name | Niobium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.90637 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Shiny, soft, ductile metal that develops a bluish cast after oxidizing in air at room temperature over a long time or after heating to 200 deg C; [http://periodic.lanl.gov/elements/41.html] | |
| Record name | Niobium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1997 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Niobium | |
CAS RN |
7440-03-1, 53373-50-5 | |
| Record name | Niobium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium, isotope of mass 106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053373505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13031 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niobium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niobium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIOBIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05175J654G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4S,5R,6R)-2-[6-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1220748.png)










